molecular formula C5H7F3N2O B8349078 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

Cat. No. B8349078
M. Wt: 168.12 g/mol
InChI Key: LDAFTDZWNFRXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183251B2

Procedure details

2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (4.20 g, 25 mmol) was stirred in nitrobenzene at 90° C. Sodium methoxide (5.4 g, 100 mmol) was dissolved in methanol (75 ml) and added portionwise to the reaction mixture, allowing the methanol to distill off before the next addition. The reaction mixture was then warmed to 121° C. for one hour, cooled, shaken with water (150 ml), the organic phase separated off and the aqueous phase washed with ethyl acetate (2×100 ml). The aqueous phase was adjusted to pH 4.0 with 6M aqueous hydrochloric acid, extracted with ethyl acetate (2×100 ml), dried and evaporated to give 2.53 g (61.7%) of an orange coloured product that was used without further purification.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[NH:4][CH2:5][CH:6]([OH:9])[CH2:7][N:8]=1.C[O-].[Na+]>[N+](C1C=CC=CC=1)([O-])=O.CO>[F:11][C:2]([F:1])([F:10])[C:3]1[N:4]=[CH:5][C:6]([OH:9])=[CH:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
FC(C=1NCC(CN1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
121 °C
Stirring
Type
CUSTOM
Details
shaken with water (150 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise to the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
to distill off before the next addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the organic phase separated off
WASH
Type
WASH
Details
the aqueous phase washed with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=C(C=N1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.53 g
YIELD: PERCENTYIELD 61.7%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.